molecular formula C16H10F2N2O4S2 B6276118 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid CAS No. 2763754-98-7

5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid

Cat. No.: B6276118
CAS No.: 2763754-98-7
M. Wt: 396.4
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Description

5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid is a complex organic compound that features a combination of fluorinated aromatic rings and a thiazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Sulfonamide Formation:

    Coupling with Fluorinated Benzoic Acid: The final step involves coupling the sulfonamido-thiazole intermediate with 5-fluoro-2-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve yield and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-[2-(4-chlorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-fluoro-2-[2-(4-methylphenyl)-1,3-thiazole-5-sulfonamido]benzoic acid: Contains a methyl group instead of fluorine.

Uniqueness

The presence of fluorine atoms in 5-fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid enhances its lipophilicity and metabolic stability, making it potentially more effective in biological systems compared to its non-fluorinated analogs. The fluorine atoms also influence the compound’s electronic properties, which can affect its reactivity and interactions with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

CAS No.

2763754-98-7

Molecular Formula

C16H10F2N2O4S2

Molecular Weight

396.4

Purity

95

Origin of Product

United States

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